2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid
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Overview
Description
2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid is an organic compound characterized by the presence of two fluorine atoms and a phenyl group substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor, such as 2-(propan-2-yl)phenylacetic acid, with a fluorinating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,3-Difluorophenylacetic acid
- 2,2-Difluoro-2-(trifluoromethyl)acetic acid
Uniqueness
2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the phenyl ring, along with the fluorine atoms, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12F2O2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H12F2O2/c1-7(2)8-5-3-4-6-9(8)11(12,13)10(14)15/h3-7H,1-2H3,(H,14,15) |
InChI Key |
PMLRSCVECBRTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C(=O)O)(F)F |
Origin of Product |
United States |
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